Cas no 2227873-55-2 (ethyl 4-(1R)-1-amino-2-hydroxyethyl-1-methyl-1H-pyrazole-3-carboxylate)

ethyl 4-(1R)-1-amino-2-hydroxyethyl-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-(1R)-1-amino-2-hydroxyethyl-1-methyl-1H-pyrazole-3-carboxylate
- 2227873-55-2
- ethyl 4-[(1R)-1-amino-2-hydroxyethyl]-1-methyl-1H-pyrazole-3-carboxylate
- EN300-1778939
-
- インチ: 1S/C9H15N3O3/c1-3-15-9(14)8-6(7(10)5-13)4-12(2)11-8/h4,7,13H,3,5,10H2,1-2H3/t7-/m0/s1
- InChIKey: HXMQSCUMIBOCBL-ZETCQYMHSA-N
- ほほえんだ: OC[C@@H](C1=CN(C)N=C1C(=O)OCC)N
計算された属性
- せいみつぶんしりょう: 213.11134135g/mol
- どういたいしつりょう: 213.11134135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.4Ų
- 疎水性パラメータ計算基準値(XlogP): -1
ethyl 4-(1R)-1-amino-2-hydroxyethyl-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1778939-0.25g |
ethyl 4-[(1R)-1-amino-2-hydroxyethyl]-1-methyl-1H-pyrazole-3-carboxylate |
2227873-55-2 | 0.25g |
$2044.0 | 2023-06-02 | ||
Enamine | EN300-1778939-0.5g |
ethyl 4-[(1R)-1-amino-2-hydroxyethyl]-1-methyl-1H-pyrazole-3-carboxylate |
2227873-55-2 | 0.5g |
$2132.0 | 2023-06-02 | ||
Enamine | EN300-1778939-5.0g |
ethyl 4-[(1R)-1-amino-2-hydroxyethyl]-1-methyl-1H-pyrazole-3-carboxylate |
2227873-55-2 | 5g |
$6441.0 | 2023-06-02 | ||
Enamine | EN300-1778939-0.05g |
ethyl 4-[(1R)-1-amino-2-hydroxyethyl]-1-methyl-1H-pyrazole-3-carboxylate |
2227873-55-2 | 0.05g |
$1866.0 | 2023-06-02 | ||
Enamine | EN300-1778939-10.0g |
ethyl 4-[(1R)-1-amino-2-hydroxyethyl]-1-methyl-1H-pyrazole-3-carboxylate |
2227873-55-2 | 10g |
$9550.0 | 2023-06-02 | ||
Enamine | EN300-1778939-0.1g |
ethyl 4-[(1R)-1-amino-2-hydroxyethyl]-1-methyl-1H-pyrazole-3-carboxylate |
2227873-55-2 | 0.1g |
$1955.0 | 2023-06-02 | ||
Enamine | EN300-1778939-1.0g |
ethyl 4-[(1R)-1-amino-2-hydroxyethyl]-1-methyl-1H-pyrazole-3-carboxylate |
2227873-55-2 | 1g |
$2221.0 | 2023-06-02 | ||
Enamine | EN300-1778939-2.5g |
ethyl 4-[(1R)-1-amino-2-hydroxyethyl]-1-methyl-1H-pyrazole-3-carboxylate |
2227873-55-2 | 2.5g |
$4355.0 | 2023-06-02 |
ethyl 4-(1R)-1-amino-2-hydroxyethyl-1-methyl-1H-pyrazole-3-carboxylate 関連文献
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
ethyl 4-(1R)-1-amino-2-hydroxyethyl-1-methyl-1H-pyrazole-3-carboxylateに関する追加情報
Research Brief on Ethyl 4-(1R)-1-amino-2-hydroxyethyl-1-methyl-1H-pyrazole-3-carboxylate (CAS: 2227873-55-2)
Ethyl 4-(1R)-1-amino-2-hydroxyethyl-1-methyl-1H-pyrazole-3-carboxylate (CAS: 2227873-55-2) is a chiral pyrazole derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile intermediate in the synthesis of bioactive compounds. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and applications in drug discovery.
Recent studies have highlighted the significance of this compound in the development of novel kinase inhibitors and GPCR modulators. Its unique structural features, including the chiral amino alcohol moiety and the ester functional group, make it a valuable scaffold for designing targeted therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of selective JAK2 inhibitors, which show promise for treating myeloproliferative disorders.
The synthetic routes to ethyl 4-(1R)-1-amino-2-hydroxyethyl-1-methyl-1H-pyrazole-3-carboxylate have been optimized in recent years, with particular emphasis on enantioselective methods. A team at the University of Cambridge reported a highly efficient asymmetric hydrogenation approach using chiral ruthenium catalysts, achieving >99% ee and yields exceeding 85%. This advancement addresses previous challenges in obtaining the compound in high optical purity.
Pharmacological investigations have revealed interesting properties of this compound and its derivatives. Research conducted at Pfizer in 2024 showed that certain analogs exhibit potent β2-adrenergic receptor agonist activity with improved selectivity profiles compared to existing therapeutics. These findings suggest potential applications in respiratory diseases, particularly for patients who develop tolerance to current bronchodilators.
In the context of drug metabolism, recent pharmacokinetic studies have demonstrated favorable characteristics of ethyl 4-(1R)-1-amino-2-hydroxyethyl-1-methyl-1H-pyrazole-3-carboxylate derivatives. The compound's metabolic stability and moderate lipophilicity (calculated logP ~1.2) contribute to good oral bioavailability in preclinical models. However, species differences in metabolism have been noted, particularly in the rate of ester hydrolysis, which warrants consideration during lead optimization.
The future research directions for this compound appear promising. Several pharmaceutical companies have included derivatives in their pipelines for various indications, including inflammatory diseases and certain cancers. The versatility of the scaffold allows for modifications at multiple positions, enabling fine-tuning of pharmacological properties. Ongoing structure-activity relationship studies continue to expand the understanding of how structural variations affect target engagement and selectivity.
In conclusion, ethyl 4-(1R)-1-amino-2-hydroxyethyl-1-methyl-1H-pyrazole-3-carboxylate represents an important building block in medicinal chemistry with diverse applications. The recent advances in its synthesis and the growing body of pharmacological data support its continued investigation as a privileged structure for drug discovery. Further studies are needed to fully explore its potential and translate these findings into clinical applications.
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